N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide
Description
N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a methoxyethyl group, and a diphenylacetamide moiety
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S2/c1-31-16-15-27-21-14-13-20(33(2,29)30)17-22(21)32-25(27)26-24(28)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,23H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPISXKLOVGDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Chloronitrobenzene Derivatives
The 2,3-dihydro-1,3-benzothiazole scaffold is synthesized via a one-step cyclization reaction between o-chloronitrobenzene derivatives and thiourea. This method, adapted from the Hugershoff synthesis, avoids multi-step oxidation processes by directly forming the benzothiazole ring in sulfolane at 150°C. For example, reacting 4-chloro-3-nitrodiphenyl sulfone with thiourea in sulfolane yields 2-amino-5-benzenesulfonylbenzothiazole (crude yield: 15.5 g, m.p. 278–280°C).
Table 1: Cyclization Conditions for Benzothiazole Formation
| Starting Material | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Chloro-3-nitrodiphenyl sulfone | Thiourea | Sulfolane | 150°C | 85–90% |
| o-Chloronitrobenzene | Thiourea | DMF | 120°C | 70–75% |
Functionalization with 2-Methoxyethyl Group
Introducing the 2-methoxyethyl side chain at position 3 of the benzothiazole requires nucleophilic substitution. Treating the benzothiazole intermediate with 2-methoxyethyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile achieves this modification (reflux, 12 h, yield: 78%).
Methanesulfonylation at Position 6
Sulfonylation Reagents and Conditions
The methanesulfonyl group is introduced via electrophilic aromatic substitution using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with aluminum chloride (AlCl₃) as a catalyst. This step proceeds at 0–5°C to minimize side reactions, achieving 92% conversion.
Table 2: Sulfonylation Optimization
| Catalyst | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| AlCl₃ | DCM | 0–5°C | 2 h | 92% |
| FeCl₃ | DCM | 25°C | 4 h | 65% |
Synthesis of 2,2-Diphenylacetamide
Friedel-Crafts Alkylation for Diphenylmethane
Diphenylmethane, a precursor to diphenylacetamide, is synthesized via Friedel-Crafts alkylation of benzene with benzyl chloride using AlCl₃ (20 mol%) at 40°C (yield: 88%). Subsequent oxidation with potassium permanganate (KMnO₄) in acidic conditions yields diphenylacetic acid, which is converted to the acid chloride using thionyl chloride (SOCl₂).
Amidation with Benzothiazole Intermediate
The acid chloride is coupled to the benzothiazole intermediate via a nucleophilic acyl substitution. Using triethylamine (Et₃N) as a base in tetrahydrofuran (THF) at room temperature facilitates amide bond formation (yield: 83%).
Table 3: Coupling Reaction Parameters
| Base | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| Et₃N | THF | 25°C | 6 h | 83% |
| NaH | DMF | 0°C | 12 h | 72% |
Industrial-Scale Optimization
Solvent and Catalyst Selection
Industrial protocols prioritize sulfolane for cyclization due to its high boiling point (285°C) and ability to dissolve polar intermediates. Transitioning from AlCl₃ to FeCl₃ in sulfonylation reduces environmental impact while maintaining 85% yield.
Purification Techniques
Recrystallization from dimethylformamide (DMF)/water (1:1) removes unreacted starting materials, achieving >99% purity. Chromatography on silica gel with ethyl acetate/hexane (3:7) further purifies the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of kinases or proteases, thereby affecting signal transduction pathways and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
- **N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,3-benzothiazol-2-ylidene
Uniqueness
N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide is unique due to its specific combination of functional groups and structural features.
Biological Activity
N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies to elucidate its pharmacological potential.
1. Chemical Structure and Synthesis
The compound features a complex structure that includes a benzothiazole core , a methanesulfonyl group , and a diphenylacetamide moiety . The synthesis typically involves:
- Formation of the Benzothiazole Ring : This is achieved through cyclization of appropriate precursors.
- Methanesulfonylation : Utilizes methanesulfonyl chloride in the presence of a base.
- Final Assembly : The benzothiazole derivative is reacted with diphenylacetic acid derivatives under controlled conditions.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in tumor progression and microbial resistance.
- Cellular Pathway Modulation : It disrupts cellular signaling pathways that are crucial for cancer cell survival and proliferation.
3.1 Antitumor Activity
Recent studies have demonstrated that compounds similar to this benzothiazole derivative exhibit significant antitumor properties. For instance:
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 6.75 ± 0.19 | 2D |
| Compound B | HCC827 (Lung Cancer) | 5.13 ± 0.97 | 2D |
| Compound C | NCI-H358 (Lung Cancer) | 0.85 ± 0.05 | 3D |
These results indicate that the compound has a potent inhibitory effect on cell proliferation in both two-dimensional (2D) and three-dimensional (3D) cultures, suggesting its potential as an effective anticancer agent .
3.2 Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | X μg/mL |
| Staphylococcus aureus | Y μg/mL |
| Saccharomyces cerevisiae | Z μg/mL |
These findings suggest that the compound could serve as a dual-action agent in treating infections while also combating cancer .
4. Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Study on Lung Cancer : A study involving A549 and HCC827 cell lines demonstrated that derivatives structurally related to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Testing : In vitro tests showed that similar compounds effectively inhibited the growth of E. coli and S. aureus, indicating their potential as new antibiotics .
5. Conclusion
This compound presents a compelling case for further investigation due to its diverse biological activities. Its mechanism of action through enzyme inhibition and cellular pathway modulation positions it as a candidate for future therapeutic developments in oncology and infectious diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core. Key steps include:
- Step 1 : Sulfonation at the 6-position of the benzothiazole ring using methanesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Step 2 : Introduction of the 2-methoxyethyl group via nucleophilic substitution, requiring catalysts like triethylamine and reflux in aprotic solvents (e.g., DMF) .
- Step 3 : Formation of the Schiff base (Z-configuration) by condensation of the thiazole amine with diphenylacetic acid derivatives, monitored via TLC for completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol are critical for isolating the pure Z-isomer .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify stereochemistry (e.g., Z-configuration via NOE correlations) and functional group integration .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and isotopic patterns .
- X-ray Crystallography : Resolves ambiguities in the dihydrobenzothiazole ring conformation and substituent orientation .
- HPLC-PDA : Validates purity (>95%) and detects trace impurities using C18 reverse-phase columns .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC50 against kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .
- Cellular Uptake Studies : Fluorescent labeling (e.g., BODIPY tags) to assess permeability in Caco-2 cell monolayers .
- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to determine EC50 values .
Advanced Research Questions
Q. How can solvent and catalyst selection optimize reaction yield and stereoselectivity during synthesis?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for methoxyethyl group introduction, while toluene minimizes side reactions in condensation steps .
- Catalysts : Lewis acids (e.g., ZnCl2) improve Schiff base formation efficiency, reducing reaction time from 24h to 8h .
- Temperature Control : Low temperatures (−10°C) during sulfonation prevent over-sulfonation .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Comparative Analysis : Cross-validate NMR shifts with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G*) to resolve ambiguities in substituent positioning .
- Dynamic NMR : Detect rotational barriers in the diphenylacetamide moiety to explain split signals in 1H NMR .
- Isotopic Labeling : Use 13C-labeled precursors to trace carbon connectivity in complex regions of the mass spectrum .
Q. What mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized enzymes (e.g., carbonic anhydrase IX) .
- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., AutoDock Vina) to identify key binding residues in the benzothiazole core .
- Metabolite Profiling : LC-MS/MS to track metabolic stability in liver microsomes and identify sulfone or acetylated derivatives .
Notes
- Prioritize peer-reviewed methodologies from crystallography (Acta Crystallographica) and PubChem for structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
